GW568377A

MerTK EGFR Dual Inhibition

Generic kinase panels cannot distinguish MerTK from EGFR contributions, confounding experimental outcomes. GW568377A addresses this with reported dual MerTK/EGFR inhibition, enabling simultaneous blockade of both pathways for unambiguous mechanistic studies. • Dual MerTK/EGFR inhibitor - benchmark for deconvolving target-specific phenotypes • ≥98% purity; solid powder soluble in DMSO; consistent reference standard across labs • Use with selective inhibitors to resolve single-target vs. dual-target pharmacology

Molecular Formula C29H29ClN4O4S
Molecular Weight 565.085
CAS No. 231277-83-1
Cat. No. B607893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW568377A
CAS231277-83-1
SynonymsGW568377A
Molecular FormulaC29H29ClN4O4S
Molecular Weight565.085
Structural Identifiers
SMILESO=S(CCNCC1=C(C2=CC3=C(NC4=CC=C(OCC5=CC=CC=C5)C=C4)N=CN=C3C=C2)OC=C1)(C)=O.[H]Cl
InChIInChI=1S/C29H28N4O4S.ClH/c1-38(34,35)16-14-30-18-23-13-15-36-28(23)22-7-12-27-26(17-22)29(32-20-31-27)33-24-8-10-25(11-9-24)37-19-21-5-3-2-4-6-21;/h2-13,15,17,20,30H,14,16,18-19H2,1H3,(H,31,32,33);1H
InChIKeySRQLXMOPGYRMCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW568377A (CAS 231277-83-1): A Dual Mer Kinase and EGFR Inhibitor for Preclinical Kinase Signaling Research


GW568377A (CAS 231277-83-1) is a synthetic small-molecule kinase inhibitor characterized by a quinazoline core scaffold and a substituted furan moiety . It is reported to function as an inhibitor of Mer tyrosine kinase (MerTK) and also inhibits epidermal growth factor receptor (EGFR) [1]. The compound exists as a hydrochloride salt with a molecular weight of 565.085 g/mol and a molecular formula of C29H29ClN4O4S . Available from multiple research chemical suppliers at purities typically ≥98%, GW568377A is supplied as a solid powder soluble in DMSO and is intended exclusively for laboratory research applications [2].

GW568377A Comparator Analysis: Why Mer-Selective or EGFR-Only Inhibitors Cannot Substitute


Generic substitution among kinase inhibitors fails due to fundamental differences in target engagement profiles, which dictate distinct biological outcomes. GW568377A is characterized by its reported dual inhibition of MerTK and EGFR [1]. In contrast, common alternative research tools exhibit divergent selectivity profiles. For instance, highly selective MerTK inhibitors such as UNC2025 (IC50 = 0.74 nM for Mer, 0.8 nM for Flt3) and UNC569 (IC50 = 2.9 nM for Mer) lack meaningful EGFR activity [2]. Conversely, EGFR-focused agents like PF-00299804 (dacomitinib), an irreversible pan-HER inhibitor, and ZM 323881 (VEGFR2 IC50 < 2 nM) do not engage MerTK [3]. Therefore, substituting GW568377A with a Mer-selective or EGFR-only inhibitor fundamentally alters the experimental pharmacology, making interchangeability invalid for studies requiring concurrent MerTK/EGFR modulation.

GW568377A Procurement Evidence: Quantified Differentiation from MerTK and EGFR Comparators


GW568377A vs. UNC2025: Qualitative Target Engagement Differentiation

GW568377A is reported to inhibit both MerTK and EGFR [1]. In contrast, UNC2025 is a potent and selective Mer/Flt3 dual inhibitor with IC50 values of 0.74 nM for Mer and 0.8 nM for Flt3, exhibiting no reported activity against EGFR [2]. While direct comparative IC50 data for GW568377A against these targets are not publicly available, the qualitative difference in target engagement profiles—dual MerTK/EGFR for GW568377A versus Mer/Flt3 for UNC2025—constitutes a fundamental distinction in experimental utility.

MerTK EGFR Dual Inhibition Kinase Selectivity

GW568377A vs. PF-00299804: Divergent Kinase Selectivity Profiles

GW568377A is reported to inhibit both MerTK and EGFR [1]. PF-00299804 (dacomitinib) is a second-generation irreversible pan-HER inhibitor that potently inhibits EGFR, HER2, and HER4 through covalent modification of catalytic cysteine residues, but lacks activity against MerTK [2]. No direct comparative data exist; however, the presence of MerTK inhibition for GW568377A and its absence for PF-00299804 represent a clear qualitative differentiation in target selectivity profiles.

MerTK EGFR Pan-HER Kinase Inhibitor

GW568377A vs. BMS-777607: Distinguishing MerTK Inhibitors by Off-Target Profiles

GW568377A is reported to inhibit MerTK and EGFR . BMS-777607 is a multi-kinase inhibitor primarily targeting c-Met (IC50 = 3.9 nM) with additional activity against Axl, Ron, Tyro3, and Mer (IC50 < 15 nM), but shows no reported EGFR inhibition [1]. While both compounds inhibit MerTK, their off-target profiles differ markedly: GW568377A engages EGFR, whereas BMS-777607 engages c-Met, Axl, Ron, and Tyro3.

MerTK c-Met Multi-Kinase Inhibitor TAM Family

GW568377A vs. UNC569: Qualitative Differentiation in Target Spectrum

GW568377A is reported to inhibit both MerTK and EGFR . UNC569 is a potent, reversible, ATP-competitive Mer kinase inhibitor with an IC50 of 2.9 nM (Ki = 4.3 nM) and additional activity against Axl (IC50 = 37 nM) and Tyro3 (IC50 = 48 nM), but no reported EGFR inhibition [1]. The qualitative distinction lies in GW568377A's reported EGFR activity versus UNC569's activity against other TAM family members (Axl, Tyro3).

MerTK EGFR TAM Family Selectivity

GW568377A vs. ZM 323881: Mutually Exclusive Target Engagement

GW568377A is reported to inhibit both MerTK and EGFR . ZM 323881 HCl is a potent and selective VEGFR2 inhibitor with an IC50 of <2 nM, showing minimal activity against VEGFR1, PDGFRβ, FGFR1, EGFR, and ErbB2 . ZM 323881's lack of both MerTK and EGFR activity demonstrates mutually exclusive target engagement with GW568377A, representing the clearest possible differentiation between these two kinase inhibitor tools.

MerTK EGFR VEGFR2 Selectivity

GW568377A Application Scenarios: When Dual MerTK/EGFR Inhibition Is Required


Investigating MerTK-EGFR Signaling Crosstalk in Cellular Models

GW568377A's reported dual inhibition of MerTK and EGFR [1] makes it a suitable tool compound for investigating potential crosstalk or compensatory signaling between MerTK and EGFR pathways. In cellular models where both receptors are expressed and may functionally interact, GW568377A enables simultaneous blockade, whereas Mer-selective inhibitors (e.g., UNC2025, UNC569) or EGFR-selective inhibitors (e.g., PF-00299804) would leave one pathway intact, potentially masking or confounding experimental outcomes.

Benchmarking Against Mer-Selective or EGFR-Selective Inhibitors in Phenotypic Screens

In phenotypic screening campaigns where the relative contribution of MerTK versus EGFR to an observed phenotype is unknown, GW568377A can serve as a dual-inhibition benchmark. By comparing GW568377A's effects with those of highly Mer-selective inhibitors (e.g., UNC2025, UNC569) and EGFR-selective inhibitors (e.g., PF-00299804, ZM 323881) in parallel, researchers can deconvolve whether the phenotype requires single-target inhibition or dual-target engagement [2]. This comparative approach provides mechanistic insight not obtainable with any single-target inhibitor alone.

Chemical Probe for In Vitro Kinase Profiling and Assay Development

GW568377A can be employed as a reference compound in in vitro kinase profiling panels to assess assay sensitivity for detecting dual MerTK/EGFR inhibitors. Its reported activity against both targets [1] provides a positive control for assay validation in screening campaigns designed to identify novel dual MerTK/EGFR inhibitors. The compound's availability from multiple vendors at ≥98% purity [2] supports its use as a consistent reference standard across independent laboratory settings.

Studying Inflammatory Signaling Where MerTK and EGFR Converge

GW568377A has been explored for its ability to inhibit hematopoietic prostaglandin D synthase (H-PGDS), an enzyme implicated in inflammatory processes associated with Duchenne muscular dystrophy . Given that both MerTK and EGFR signaling modulate inflammatory responses, GW568377A's dual inhibition profile may provide a unique tool for investigating convergent inflammatory signaling nodes where both kinases contribute. This application is distinct from the use of Mer-selective or EGFR-selective inhibitors, which would only partially interrogate the relevant signaling network.

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